molecular formula C20H23N5O4S B2355067 7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847190-84-5

7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2355067
CAS RN: 847190-84-5
M. Wt: 429.5
InChI Key: GFSZJXYQCDZLCJ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The other functional groups attached to this ring would further define its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the furan ring might undergo electrophilic substitution, while the pyrimidine ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of different functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is synthesized through reactions involving furan-2,3-dione and thiosemicarbazones, with a focus on molecular structure confirmation through X-ray structure determination (Akçamur et al., 1988).
  • Another approach for synthesis involves regioselective amination, providing insights into the formation of 7-amino derivatives and the reaction of the compound with methylamine (Gulevskaya et al., 1994).

Chemical Reactions and Mechanisms

  • Research on reactions of furan-2,3-dione with N-sulfinylamines and sulfur diimides has been conducted, contributing to the understanding of the reactions mechanisms and rearrangements involving the compound (Heilmayer et al., 1993).
  • The compound's derivatives have been studied for anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Abu‐Hashem et al., 2011).

Synthesis of Related Compounds

  • Methods for synthesizing furans, pyrroles, thiophenes, and related derivatives, including the compound , have been explored, demonstrating a variety of potential chemical applications (Yin et al., 2008).

Antimicrobial Activities

  • Some derivatives of the compound have been synthesized and tested for antimicrobial activities, indicating their potential use in combating bacterial and fungal infections (Abu‐Hashem, 2018).

Molecular Structure and Crystallography

  • Studies on molecular structures and crystallography of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been conducted, providing a deeper understanding of the compound’s structural characteristics (Trilleras et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

7-(furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-12-6-8-25(9-7-12)14(26)11-30-18-15-17(23(2)20(28)24(3)19(15)27)21-16(22-18)13-5-4-10-29-13/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSZJXYQCDZLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl)-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

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